(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane
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Overview
Description
(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane: is a complex organic compound characterized by its unique molecular structure. This compound features a furo[2,3-d][1,3]dioxol ring system fused with an oxirane ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane typically involves the following steps:
Formation of the furo[2,3-d][1,3]dioxol ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the oxirane ring: The oxirane ring can be introduced via epoxidation reactions using peracids or other suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or diols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: The compound is used in studies to understand enzyme mechanisms and biochemical pathways.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The furo[2,3-d][1,3]dioxol ring system may also contribute to its activity by stabilizing the compound and facilitating its interaction with specific molecular targets.
Comparison with Similar Compounds
Epoxides: Compounds containing an oxirane ring.
Furo[2,3-d][1,3]dioxol Derivatives: Compounds with a similar ring system but different substituents.
This detailed article provides a comprehensive overview of (2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-5(7-4-10-7)11-8(6)13-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCVRECDMAIKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC(OC2O1)C3CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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